Structural Differentiation from the Prototypical PDE4 Inhibitor ICI 63197
The target compound replaces the C2-amino group of ICI 63197 (2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one) with a C2-pyrrolidine ring, and substitutes the N4-propyl with a proton, and the C6-methyl with an ethyl group [1]. While ICI 63197 is a well-characterized PDE4 inhibitor with an in vitro IC50 of 35 nM against [3H]-rolipram binding in rat brain [2], no peer-reviewed quantitative enzyme inhibition data are currently available for the target compound in the public domain. This structural divergence is expected to alter the compound's PDE isoform selectivity profile, but the magnitude and direction of this shift cannot be numerically quantified from existing evidence.
| Evidence Dimension | C2 substituent (chemical identity) |
|---|---|
| Target Compound Data | 2-pyrrolidin-1-yl |
| Comparator Or Baseline | 2-amino (ICI 63197) |
| Quantified Difference | Not measurable without direct comparator biochemical data |
| Conditions | Structural comparison only; no co-tested biochemical assay identified |
Why This Matters
For procurement decisions centered on PDE4 inhibition, ICI 63197 provides a known quantitative benchmark, whereas the target compound represents an uncharacterized alternative whose PDE activity cannot be assumed from structural analogy alone.
- [1] PubChem CID 71668667. National Center for Biotechnology Information. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71668667 View Source
- [2] Torphy, T. J., et al. (1992). ICI 63197: a specific and potent cAMP phosphodiesterase IV inhibitor. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1007-1013. View Source
